Trh-OH -

Trh-OH

Catalog Number: EVT-10931465
CAS Number:
Molecular Formula: C16H21N5O5
Molecular Weight: 363.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thyrotropin-Releasing Hormone, also known as TRH or TRH-OH, is a tripeptide hormone produced in the hypothalamus that plays a crucial role in the regulation of the thyroid gland. It stimulates the secretion of Thyroid-Stimulating Hormone (TSH) from the anterior pituitary gland, which in turn promotes the synthesis and release of thyroid hormones. TRH is composed of three amino acids: pyroglutamic acid, histidine, and proline.

Source

TRH is primarily synthesized in the hypothalamus and released into the portal circulation to act on the anterior pituitary. It can also be found in various tissues throughout the body, including the central nervous system, where it may have additional roles beyond its endocrine function .

Classification

Thyrotropin-Releasing Hormone is classified as a neuropeptide and falls under the category of hypothalamic hormones. It is categorized based on its structure as a peptide hormone due to its composition of amino acids.

Synthesis Analysis

Methods

The synthesis of TRH can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. One notable method involves using L- and D-amino acid oxidase digestion to confirm optical purity during synthesis .

Technical Details:

  • Solid-Phase Peptide Synthesis: This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves protecting groups to prevent unwanted reactions at functional sites.
  • Solution-Phase Synthesis: This method involves synthesizing peptides in solution, which can be advantageous for certain sequences that may not fold properly on a solid support.
Molecular Structure Analysis

Structure

The molecular structure of TRH consists of three amino acids linked by peptide bonds:

  • Pyroglutamic acid (pGlu)
  • Histidine
  • Proline

The chemical formula for TRH is C_15H_20N_6O_4S, with a molecular weight of approximately 364.42 g/mol.

Data

The three-dimensional structure of TRH reveals that it adopts a specific conformation essential for its biological activity, particularly for binding to its receptor in the pituitary gland.

Chemical Reactions Analysis

Reactions

TRH participates in various biochemical reactions, primarily involving its interaction with receptors on target cells. Upon binding to its receptor, it triggers signaling cascades that lead to increased intracellular calcium levels and subsequent secretion of TSH from the pituitary gland.

Technical Details:

  • The binding of TRH to its receptor activates G-proteins, which then stimulate phospholipase C, leading to an increase in inositol trisphosphate and diacylglycerol levels.
  • This process culminates in the release of TSH and prolactin from the anterior pituitary .
Mechanism of Action

Process

The mechanism by which TRH exerts its effects involves several steps:

  1. Binding: TRH binds to specific G protein-coupled receptors (GPCRs) on pituitary cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways, primarily through Gq/11 proteins.
  3. Hormone Release: The activation leads to increased intracellular calcium levels, promoting the release of TSH into circulation.

Data

Studies have shown that TRH can also influence other hormones such as prolactin through various signaling pathways including MAPK and cGMP-PKG pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; stability may vary depending on pH and temperature conditions.

Chemical Properties

  • Stability: TRH is sensitive to degradation by peptidases; hence it requires careful handling.
  • pKa Values: The pKa values reflect its acidic properties due to carboxylic acid groups present in the amino acids.

Relevant Data or Analyses:
Research indicates that modifications to TRH can enhance its stability and potency as a therapeutic agent .

Applications

Scientific Uses

TRH has several applications in scientific research and medicine:

  • Endocrine Studies: Used extensively in studies related to thyroid function and disorders.
  • Neuroscience Research: Investigated for its role in cognitive functions and neuroprotection.
  • Therapeutic Potential: Research continues into its use as a treatment for conditions like hypothyroidism and possibly cognitive impairments related to ischemic events .
Historical Context & Discovery of TRH-OH

Origins in Hypothalamic Releasing Hormone Research

The discovery of Thyrotropin-Releasing Hormone Acid (pyroglutamyl-histidyl-proline; TRH-OH) is inextricably linked to the isolation of its precursor, Thyrotropin-Releasing Hormone (pyroglutamyl-histidyl-proline amide; TRH). In 1969, Roger Guillemin and Andrew Schally independently characterized TRH as the first hypothalamic releasing hormone—a tripeptide that stimulates thyroid-stimulating hormone secretion from the pituitary [1] [4]. This breakthrough, which earned them the 1977 Nobel Prize in Medicine, emerged from two decades of intense research involving the processing of millions of sheep and pig hypothalami. Initial skepticism about the existence of hypothalamic releasing hormones nearly halted funding, with the National Institutes of Health convening a special review in 1966 [1].

TRH-OH was subsequently identified as a primary metabolite of TRH degradation. Early studies revealed that TRH’s bioactivity depended on its C-terminal amide group, and enzymatic removal of this moiety produced TRH-OH—a biologically inactive derivative [5] [8]. This transformation represented a critical mechanism for regulating TRH’s endocrine and neuromodulatory functions. By the mid-1970s, radioimmunoassays developed by Winokur and Utiger (1974) and Jackson and Reichlin (1974) detected TRH and its metabolites distributed widely across brain regions, with the hypothalamus containing only one-third of total TRH immunoreactivity [1].

Table 1: Key Milestones in TRH and TRH-OH Research

YearDiscoveryResearchers
1969Isolation and synthesis of TRHGuillemin & Schally
1972Development of TRH stimulation test for thyroid disordersSnyder & Utiger
1974Widespread CNS distribution of TRH (including metabolites) demonstratedWinokur & Utiger; Jackson & Reichlin
1981Characterization of TRH degradation pathways yielding TRH-OHBauer et al.
1990Kinetic analysis of TRH-OH formation in human plasmaTaylor et al.

Enzymatic Degradation Pathways of Thyrotropin-Releasing Hormone to Thyrotropin-Releasing Hormone Acid

The conversion of Thyrotropin-Releasing Hormone (TRH) to Thyrotropin-Releasing Hormone Acid (TRH-OH) occurs through a tightly regulated, two-step enzymatic cascade:

  • Primary Cleavage: Serum pyroglutamyl aminopeptidase (thyroliberinase) hydrolyzes the pGlu-His bond of TRH, producing histidyl-prolineamide (His-Pro-NH₂). This enzyme exhibits high specificity for TRH, with an apparent Km of 2.2 × 10⁻⁵ M in pancreatic homogenates and 45 pmol/min maximum velocity in humans [2] [8].

  • Secondary Hydrolysis: His-Pro-NH₂ undergoes rapid deamidation via nonspecific amidases or proline endopeptidases, yielding TRH-OH (His-Pro). In human plasma, 67% of His-Pro-NH₂ degradation follows this pathway, while 29% undergoes peptide bond cleavage to free histidine and prolinamide [8].

Kinetic studies in human plasma reveal distinct degradation dynamics: TRH follows mixed zero- and first-order kinetics with a half-life of 9.4 minutes at low concentrations, while TRH-OH degrades via first-order kinetics with a half-life of 27 minutes [8]. Tissue-specific variations exist; pancreatic homogenates predominantly generate TRH-OH via a "nondeamidase pathway," whereas brain tissues utilize proline endopeptidases [2] [5]. Crucially, the metabolite histidyl-proline diketopiperazine (cyclo[His-Pro])—a biologically active compound—is formed spontaneously from His-Pro-NH₂ in plasma but not in pancreatic tissue [2] [8].

Table 2: Enzymatic Pathways Generating TRH-OH

EnzymeReactionTissue SpecificityKinetic Parameters
Pyroglutamyl aminopeptidaseTRH → His-Pro-NH₂Serum, pancreas, brainKm = 22 µM (pancreas)
Proline endopeptidaseHis-Pro-NH₂ → TRH-OH (His-Pro)Braint½ = 5.3 min (plasma)
Nonspecific amidasesHis-Pro-NH₂ → TRH-OH (His-Pro)Plasma, liverContributes 67% of degradation

Early Methodological Breakthroughs in Neuropeptide Isolation

The identification of Thyrotropin-Releasing Hormone Acid (TRH-OH) relied on seminal advances in neuropeptide isolation and analysis:

  • Precursor Characterization: TRH is synthesized as a 242-amino acid precursor containing six copies of the sequence Gln-His-Pro-Gly, flanked by Lys-Arg or Arg-Arg motifs. Maturation requires sequential enzymatic processing: endoproteolytic cleavage at basic residues by prohormone convertases (PC1/3, PC2), carboxypeptidase-mediated Gly extension removal, and amidation via peptidylglycine α-amidating monooxygenase [4] [10]. The final product, TRH, is stored in secretory vesicles until release.

  • Chromatographic Separation: Early researchers employed thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with radiolabeled tracers (³H-proline or ³H-histidine) to resolve TRH metabolites. Bauer’s 1981 study used TLC to distinguish TRH-OH from TRH and His-Pro-NH₂ in rat brain extracts, establishing degradation kinetics [5]. Taylor et al. (1990) later developed HPLC methods to quantify TRH-OH formation in human plasma, revealing its rapid appearance (peak at 5 min post-TRH infusion) [8].

  • Radioligand Assays: Tritiated TRH analogs ([L-proline-2,3-³H]TRH and [L-histidine-2,5-³H]TRH) enabled sensitive tracking of degradation pathways. These assays confirmed that pancreatic homogenates convert >90% of TRH to TRH-OH within 30 minutes, whereas neural tissues exhibit slower, region-specific metabolism [2] [5]. Affinity chromatography further purified TRH-degrading enzymes, confirming their substrate specificity [5].

These methodologies revealed fundamental principles: TRH-OH is not merely an inactive metabolite but a node in a broader regulatory network. Its formation modulates TRH’s half-life (6 minutes in blood) and regional bioactivity, influencing endocrine and neuromodulatory functions across phylogeny—from mammals to echinoderms [3] [9].

Properties

Product Name

Trh-OH

IUPAC Name

1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C16H21N5O5

Molecular Weight

363.37 g/mol

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)

InChI Key

ITYONPBTNRIEBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.